4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
“4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C12H16BIO2. It is also known by other names such as “2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "4-IODOPHENYLBORONIC ACID PINACOL ESTER" .
Molecular Structure Analysis
The molecular structure of this compound includes an iodophenyl group attached to a tetramethyl dioxaborolane group . The exact mass of the molecule is 330.02881 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 329.97 g/mol . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available in the retrieved information .Scientific Research Applications
Phenolic Compounds in Scientific Research
Phenolic compounds, a broad category to which the compound partly belongs, have been extensively studied for their various practical, biological, and pharmacological effects. These effects include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties among others. Phenolic acids like Chlorogenic Acid (CGA) are known for their biological activity, playing significant roles in health-related areas such as lipid and glucose metabolism regulation (Naveed et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with similar targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may participate in reactions such as borylation, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Biochemical Pathways
It is known that similar compounds are involved in significant carbon-carbon bond-forming reactions . Therefore, it can be inferred that this compound might affect similar biochemical pathways.
Result of Action
Based on the properties of similar compounds, it can be inferred that it may participate in significant carbon-carbon bond-forming reactions .
properties
IUPAC Name |
4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZQKMXNNCBLSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol |
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